4-Chloro-2-methyl-6-(4-propylpiperazin-1-yl)pyrimidine
Overview
Description
“4-Chloro-2-methyl-6-(4-propylpiperazin-1-yl)pyrimidine” is a chemical compound with the molecular formula C12H19ClN4. It is a derivative of pyrimidine, a heterocyclic aromatic compound that occurs widely in nature .
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves the use of organolithium reagents . In one method, piperazine was added to a solution of a precursor compound and potassium carbonate in CHCl3 at room temperature . This process is highly regioselective, favoring the formation of C-4 substituted products .
Molecular Structure Analysis
The molecular structure of “this compound” can be characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .
Chemical Reactions Analysis
Pyrimidines are common heterocyclic compounds found in many natural products as well as synthetic drugs with antibacterial, and antimicrobial activities . The highly electron-deficient character of the pyrimidine ring makes the nucleophilic aromatic substitution (SNAr) reaction a general approach to the synthesis of a wide variety of pyrimidine derivatives .
Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 254.76 g/mol.
Scientific Research Applications
Amplifiers of Phleomycin
- 4-Chloro-6-methyl-2-(thien-2'-yl)pyrimidine, a related compound, has been studied as an amplifier of phleomycin. This research provides insights into its potential use in enhancing the effectiveness of phleomycin, a chemotherapy agent (Brown, Cowden, & Strekowski, 1982).
Anticancer and Anti-5-lipoxygenase Agents
- Novel pyrazolopyrimidines derivatives, which are structurally related to 4-Chloro-2-methyl-6-(4-propylpiperazin-1-yl)pyrimidine, have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. These findings highlight the potential therapeutic applications of these compounds in cancer treatment (Rahmouni et al., 2016).
Regioselective Synthesis
- The study of regioselective synthesis using organolithium reagents with pyrimidines shows the potential for precise molecular modifications, which is crucial for developing targeted therapeutic agents (Abdou, 2006).
Histamine H4 Receptor Ligands
- Research on 2-aminopyrimidine-containing histamine H4 receptor ligands, similar in structure to this compound, suggests their potential application in treating inflammation and pain, demonstrating the wide-ranging therapeutic implications of pyrimidine derivatives (Altenbach et al., 2008).
Biological Activities of Heterocyclic Systems
- The synthesis of new heterocyclic sulfanylpyrimidin-4(3H)-one derivatives emphasizes the broad spectrum of biological activities associated with pyrimidine nucleus, such as antimicrobial, antiviral, and anticancer properties, highlighting the diverse applications of these compounds in pharmaceutical research (Bassyouni & Fathalla, 2013).
Antiviral Activity
- The synthesis and evaluation of 7-[(1,3-dihydroxy-2-propoxy)methyl]pyrrolo[2,3-d]pyrimidines, related to this compound, revealed their antiviral and antiproliferative activities, suggesting potential use in antiviral therapies (Pudlo et al., 1990).
Nonlinear Optical Exploration
- The study of thiopyrimidine derivatives, including those with a pyrimidine ring, in nonlinear optics (NLO) fields, underscores the potential of these compounds in optoelectronic applications, thereby extending their use beyond pharmaceuticals (Hussain et al., 2020).
Mechanism of Action
Target of Action
The primary targets of 4-Chloro-2-methyl-6-(4-propylpiperazin-1-yl)pyrimidine are neuroprotective and anti-neuroinflammatory agents . These targets play a crucial role in the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury .
Mode of Action
This compound interacts with its targets by inhibiting nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . This interaction results in significant anti-neuroinflammatory properties .
Biochemical Pathways
The compound affects the endoplasmic reticulum (ER) stress pathway and the NF-kB inflammatory pathway . The downstream effects include reduced expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Result of Action
The molecular and cellular effects of this compound’s action include promising neuroprotective and anti-inflammatory properties . It exhibits these effects by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Future Directions
Biochemical Analysis
Biochemical Properties
4-Chloro-2-methyl-6-(4-propylpiperazin-1-yl)pyrimidine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as a potential inhibitor of cyclin-dependent kinase 2 (CDK2), an enzyme that plays a pivotal role in cell cycle regulation . The interaction between this compound and CDK2 involves binding to the active site of the enzyme, thereby inhibiting its activity and preventing the phosphorylation of target proteins necessary for cell cycle progression .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound induces cell cycle arrest and apoptosis by inhibiting CDK2 activity . Additionally, it affects the expression of genes involved in cell proliferation and survival, leading to reduced tumor growth .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of CDK2, inhibiting its kinase activity and preventing the phosphorylation of downstream targets . This inhibition disrupts the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells . Furthermore, the compound may also interact with other biomolecules, such as DNA and RNA, affecting their stability and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained inhibition of cell proliferation and induction of apoptosis .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound’s metabolism may affect metabolic flux and metabolite levels, influencing its overall efficacy and safety .
Properties
IUPAC Name |
4-chloro-2-methyl-6-(4-propylpiperazin-1-yl)pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19ClN4/c1-3-4-16-5-7-17(8-6-16)12-9-11(13)14-10(2)15-12/h9H,3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXXNQDLWQVTRMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)C2=CC(=NC(=N2)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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